![molecular formula C9H9N3S2 B4195949 6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4195949.png)

6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Übersicht

Beschreibung

The compound “6-methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolo[3,2-a]pyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely. For instance, some derivatives possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Triazole derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . The future directions in this field may involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Eigenschaften

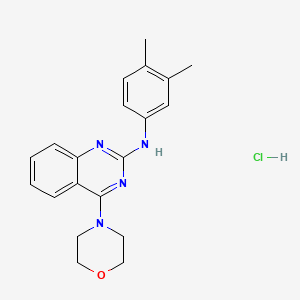

IUPAC Name |

6-methyl-3-thiophen-2-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6-5-12-8(7-3-2-4-13-7)10-11-9(12)14-6/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOPSXMJURBQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=NN=C2S1)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(2-thienyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]hexanamide](/img/structure/B4195870.png)

![3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4195880.png)

![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)

![N-[1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195887.png)

![N-1-adamantyl-2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4195889.png)

![N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)

![5-(2-furyl)-N-{5-methyl-1-[2-oxo-2-(3-pyridinylamino)ethyl]-1H-pyrazol-3-yl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4195912.png)

![4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)

![2,4-dichloro-N-(2,6-dioxo-1-piperidinyl)-N-[1-methyl-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4195926.png)

![4-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B4195928.png)